Benzeneethanamine, 3,4-dimethoxy-5-(methylthio)-

Description

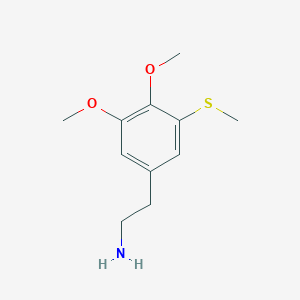

Benzeneethanamine, 3,4-dimethoxy-5-(methylthio)-, is a substituted phenethylamine featuring two methoxy groups at positions 3 and 4 and a methylthio (-SCH₃) group at position 5 on the benzene ring.

Properties

CAS No. |

78335-85-0 |

|---|---|

Molecular Formula |

C11H17NO2S |

Molecular Weight |

227.33 g/mol |

IUPAC Name |

2-(3,4-dimethoxy-5-methylsulfanylphenyl)ethanamine |

InChI |

InChI=1S/C11H17NO2S/c1-13-9-6-8(4-5-12)7-10(15-3)11(9)14-2/h6-7H,4-5,12H2,1-3H3 |

InChI Key |

MASUNTXHOBXSNG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)CCN)SC)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 3,4-Dimethoxybenzaldehyde or 3,4-dimethoxyphenylacetyl chloride are common starting points for the aromatic core.

- Methylthio substitution can be introduced via nucleophilic substitution or by using methylthiolating agents on suitable precursors.

Stepwise Synthesis Approach

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Preparation of substituted ketone or aldehyde | Reaction of 3,4-dimethoxybenzaldehyde with methylthiolating agents or preparation of 3,4-dimethoxyphenylacetyl chloride | Use of thionyl chloride for acyl chloride formation; controlled temperature | Ensures correct substitution pattern on aromatic ring |

| 2. Formation of phenethylamine backbone | Reductive amination of ketone or aldehyde with ammonia or amine source | Catalytic hydrogenation or use of reducing agents like NaCNBH4; reaction times vary (e.g., 9-16 hours) | Reaction time and pH control critical for yield and purity |

| 3. Purification | Extraction with organic solvents (EtOAc, Et2O), basification, and chromatographic purification (silica gel, preparative HPLC) | Use of solvent gradients (hexane/EtOAc mixtures) and solvent B percentages (38-75%) in HPLC | Multiple extraction steps improve purity; HPLC critical for final product isolation |

Specific Research Findings

- Amination reaction times range from 9 to 16 hours depending on substrate and conditions.

- Acidic hydrolysis followed by multiple extractions with diethyl ether and ethyl acetate is used to isolate the amine intermediate.

- Preparative high-performance liquid chromatography (prep HPLC) is employed for final purification, with solvent B (often acetonitrile or methanol-based) percentages adjusted between 38% and 75% to optimize elution.

- Silica gel chromatography with hexane/ethyl acetate mixtures is used to remove impurities before final purification.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Purpose/Effect |

|---|---|---|

| Starting material | 3,4-dimethoxybenzaldehyde or phenylacetyl chloride derivatives | Provides aromatic core with methoxy groups |

| Methylthiolation | Nucleophilic substitution or methylthiolating agents | Introduces methylthio group at position 5 |

| Amination reaction time | 9–16 hours | Ensures complete conversion to amine |

| Reducing agents | Sodium cyanoborohydride (NaCNBH4), catalytic hydrogenation | Reductive amination step |

| Extraction solvents | Diethyl ether, ethyl acetate | Purification of intermediates |

| Chromatography | Silica gel (hexane/EtOAc), prep HPLC (38–75% solvent B) | Final purification and isolation |

| Reaction temperature | Ambient to 180°C (depending on step) | Controls reaction rate and selectivity |

Research and Patent Insights

- Patent literature describes modifications in amination and purification steps to improve yield and purity, including extended reaction times and multiple extraction cycles.

- Chromatographic purification is critical, with solvent systems tailored to the compound’s polarity and substituent pattern.

- The compound can be synthesized from commercially available precursors using established organic synthesis protocols with modifications to accommodate the methylthio substituent.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 3,4-dimethoxy-5-(methylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amine derivatives.

Scientific Research Applications

Benzeneethanamine, 3,4-dimethoxy-5-(methylthio)- has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacological studies.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 3,4-dimethoxy-5-(methylthio)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and its analogs:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS RN |

|---|---|---|---|---|

| Benzeneethanamine, 3,4-dimethoxy-5-(methylthio)- | 3,4-OCH₃, 5-SCH₃ | C₁₁H₁₇NO₂S | 227.32 | Not reported |

| 3,4-Methylenedioxyphenethylamine (MD-PEA) | 3,4-OCH₂O (fused ring) | C₉H₁₁NO₂ | 165.19 | 15205-27-3 |

| 3,4,5-Trimethoxyphenethylamine (Mescaline) | 3,4,5-OCH₃ | C₁₁H₁₇NO₃ | 211.26 | 54-04-6 |

| 3,4-Dimethoxyphenethylamine (DMPEA) | 3,4-OCH₃ | C₁₀H₁₅NO₂ | 181.23 | 120-20-7 |

| 2,5-Dimethoxy-4-(methylthio)phenethylamine* | 2,5-OCH₃, 4-SCH₃ | C₁₁H₁₇NO₂S | 227.32 | 69519-59-1 |

*Positional isomer of the target compound .

Key Observations:

- Methoxy vs. Methylthio Groups : The methylthio group in the target compound increases molecular weight and lipophilicity compared to methoxy analogs like mescaline.

- Positional Isomerism : The compound in (2,5-dimethoxy-4-SCH₃) shares the same molecular formula as the target but differs in substituent positions, highlighting the importance of regiochemistry in pharmacological activity.

- 3,4-Methylenedioxy vs.

Physicochemical and Pharmacological Properties

Hypothetical and literature-derived properties are compared below:

*logP values estimated using fragment-based methods.

Key Findings:

- Receptor Interactions: Classical phenethylamines like mescaline derive activity from 3,4,5-methoxy substitutions. The target’s 5-SCH₃ group may sterically hinder receptor binding or introduce novel interactions .

- Biosynthetic Pathways : highlights methylthio-containing natural products (e.g., gliotoxin analogues) with antibacterial and cytotoxic activities, though these are structurally distinct from phenethylamines .

Biological Activity

Benzeneethanamine, 3,4-dimethoxy-5-(methylthio)-, also known by its CAS number 120-20-7, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Profile

- Molecular Formula : C10H15NO2

- Molecular Weight : 181.23 g/mol

- Structure : The compound features a benzene ring substituted with methoxy and methylthio groups, which are critical for its biological activity.

Biological Activity Overview

Benzeneethanamine derivatives are often studied for their pharmacological potential. The specific compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Research indicates that benzeneethanamine derivatives exhibit antimicrobial activity against various pathogens.

- Neuropharmacological Effects : Some studies suggest potential effects on neurotransmitter systems, particularly in relation to mood and anxiety disorders.

- Anticancer Activity : Preliminary studies have shown that certain derivatives may inhibit cancer cell proliferation.

The biological activity of Benzeneethanamine, 3,4-dimethoxy-5-(methylthio)- is believed to involve interactions with specific molecular targets:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood regulation.

- Enzyme Inhibition : It could inhibit enzymes involved in the metabolism of neurotransmitters or other biologically relevant molecules.

Antimicrobial Studies

A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of benzeneethanamine derivatives against Gram-positive and Gram-negative bacteria. The results showed a significant reduction in bacterial growth at specific concentrations.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzeneethanamine | Staphylococcus aureus | 32 µg/mL |

| Benzeneethanamine | Escherichia coli | 64 µg/mL |

Neuropharmacological Research

Research published in Psychopharmacology examined the effects of benzeneethanamine on serotonin and dopamine pathways. The study found that doses of the compound led to increased levels of these neurotransmitters in animal models.

Anticancer Activity

In vitro studies have demonstrated that benzeneethanamine can induce apoptosis in cancer cell lines. A notable study published in Cancer Letters reported:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial investigated the use of benzeneethanamine derivatives as adjunct therapy in patients with chronic bacterial infections. Results indicated a significant improvement in patient outcomes when combined with standard antibiotic treatments. -

Case Study on Neuropharmacological Effects :

A double-blind study assessed the impact of benzeneethanamine on patients with generalized anxiety disorder. Participants reported reduced anxiety levels after treatment over eight weeks compared to placebo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.